molecular formula C23H31N3O5 B2705146 Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate CAS No. 897617-59-3

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2705146
CAS No.: 897617-59-3
M. Wt: 429.517
InChI Key: XYBCOOFAUNWZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate” is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is part of a series of novel triazole-pyrimidine-based compounds .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have developed new chemical entities involving piperazine and related structures, focusing on their synthesis and potential as antimicrobial agents. For instance, the synthesis of new 1,2,4-triazol-3-one derivatives through reactions involving ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates and their subsequent evaluation for antimicrobial activity demonstrates the relevance of such compounds in medicinal chemistry. These compounds, particularly Mannich bases derived from them, showed good antimicrobial activity against test microorganisms, highlighting their potential as leads for developing new antimicrobial agents (Fandaklı et al., 2012).

Neuropharmacological Research

Compounds structurally related to Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate have been explored for their effects on neurological pathways and receptors. For example, studies on WAY-100635 and GR127935 reveal insights into the inhibitory actions on 5-HT neuronal firing, shedding light on the modulation of serotonergic neurotransmission. This research contributes to our understanding of serotonin receptors and their implications in neuropharmacology and potential therapeutic applications (Craven et al., 1994).

Antioxidant Applications for Polypropylene Copolymers

The synthesis and characterization of compounds containing amine moieties with hindered-phenol structures, such as (4-Ethylphenyl)-3,5-ditertiarybutyl-4-hydroxybenzylamine and 1-phenyl-4-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperazine, demonstrate their application as antioxidants in polypropylene copolymers. This research highlights the role of such compounds in enhancing the thermooxidative stability of polymeric materials, showcasing their utility beyond biomedical applications (Desai et al., 2004).

Mechanism of Action

The mechanism of action of this compound is through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It has shown promising results in reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Future Directions

The future directions for this compound could involve further development as neuroprotective and anti-neuroinflammatory agents . The promising results from initial studies indicate that it could potentially be used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Properties

IUPAC Name

ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-methoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O5/c1-5-26-16(3)15-19(27)20(22(26)28)21(17-7-9-18(30-4)10-8-17)24-11-13-25(14-12-24)23(29)31-6-2/h7-10,15,21,27H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBCOOFAUNWZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C(=O)OCC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.